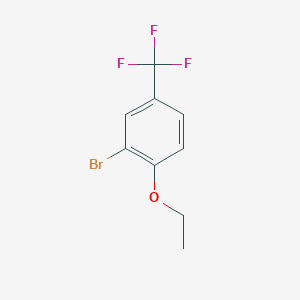

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

Descripción general

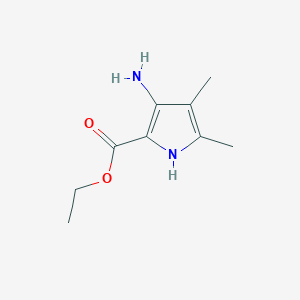

Descripción

“2-Bromo-1-ethoxy-4-trifluoromethyl-benzene” is a chemical compound with the molecular formula C9H8BrF3O . It is also known as "1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene" .

Molecular Structure Analysis

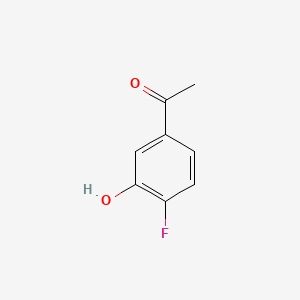

The molecular structure of “2-Bromo-1-ethoxy-4-trifluoromethyl-benzene” can be represented by the SMILES stringCCOC1=CC=C(C(C(F)(F)F)=C1)Br . This indicates that the molecule consists of a benzene ring with bromo, ethoxy, and trifluoromethyl substituents . Physical And Chemical Properties Analysis

“2-Bromo-1-ethoxy-4-trifluoromethyl-benzene” is a solid compound . It has a molecular weight of 269.06 . The InChI code for this compound is1S/C9H8BrF3O/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3 .

Aplicaciones Científicas De Investigación

Synthesis of Functionalized (Trifluoromethyl)benzenes and Pyridines

Volle and Schlosser (2002) demonstrated the use of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its bromo-substituted derivatives in the preparation of functionalized (trifluoromethyl)benzenes and pyridines through Diels-Alder reactions. This process highlights the versatility of such compounds in synthesizing complex molecules with potential applications in pharmaceuticals and agrochemicals (Volle & Schlosser, 2002).

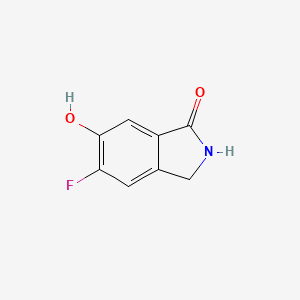

Preparation of Isoindoles

Kuroda and Kobayashi (2015) developed a synthesis route for 1-substituted 3-alkoxy-1H-isoindoles, starting from bromo-substituted phenyllithium compounds. This method underscores the role of bromo-ethoxy-trifluoromethyl-benzene derivatives in synthesizing nitrogen-containing heterocycles, which are important in medicinal chemistry (Kuroda & Kobayashi, 2015).

Reactions with Benzenethiols

Zhao et al. (2010) explored the reactions of 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, demonstrating the compound's reactivity in producing addition-elimination and substitution products. Such reactions are critical in the synthesis of sulfur-containing organic compounds, which have applications in developing pharmaceuticals and materials (Zhao et al., 2010).

Gas Chromatography Analysis

Qin (2005) detailed the separation of position isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene by capillary gas chromatography, showcasing the analytical applications of bromo-ethoxy-trifluoromethyl-benzene derivatives in quality control and research laboratories (Qin, 2005).

Aryne Route to Naphthalenes

Schlosser and Castagnetti (2001) discussed the generation of aryne intermediates from bromo-trifluoromethoxy-benzene derivatives, leading to the synthesis of naphthalenes. This research provides a pathway for the construction of polycyclic aromatic hydrocarbons, which are core structures in many organic electronic materials (Schlosser & Castagnetti, 2001).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, which means it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .

Mecanismo De Acción

Target of Action

This compound is often used in early discovery research as part of a collection of unique chemicals .

Mode of Action

It’s known that benzylic halides typically react via free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that benzylic halides can participate in various reactions, potentially affecting multiple biochemical pathways .

Propiedades

IUPAC Name |

2-bromo-1-ethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHCHJWJKGDLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669637 | |

| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene | |

CAS RN |

934495-35-9 | |

| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

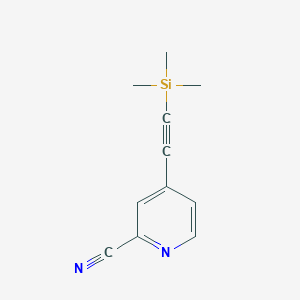

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.